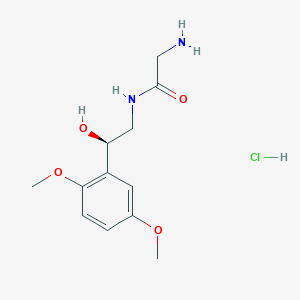
Midodrine (R-isomer HCl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Midodrine (R-isomer HCl), also known as Midodrine Hydrochloride, is a pharmaceutical compound primarily used as a vasopressor agent. It is commonly prescribed for the treatment of orthostatic hypotension, a condition characterized by a significant drop in blood pressure upon standing. The compound’s molecular formula is C12H18N2O4.ClH, and it has a molecular weight of 290.743 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Midodrine Hydrochloride involves several key steps:
Starting Material: The synthesis begins with the preparation of 2,5-dimethoxybenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with nitromethane to form 2,5-dimethoxy-β-nitrostyrene.
Reduction: The nitrostyrene is then reduced to 2,5-dimethoxyphenethylamine.
Acylation: The amine is acylated with chloroacetyl chloride to form 2,5-dimethoxy-N-(2-chloroacetyl)phenethylamine.
Cyclization: The acylated product undergoes cyclization to form the desired Midodrine Hydrochloride.
Industrial Production Methods
Industrial production of Midodrine Hydrochloride typically involves large-scale synthesis using the same steps mentioned above. The process is optimized for yield and purity, with stringent quality control measures to ensure the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Midodrine Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: Various substitution reactions can occur at the aromatic ring or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of Midodrine Hydrochloride.
Reduction: Reduced amine forms.
Substitution: Halogenated derivatives.
Scientific Research Applications
Midodrine Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying vasopressor agents.
Biology: Investigated for its effects on blood pressure regulation and vascular tone.
Medicine: Primarily used in the treatment of orthostatic hypotension and other related conditions.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Midodrine Hydrochloride exerts its effects by stimulating alpha-adrenergic receptors in the blood vessels, leading to vasoconstriction and an increase in blood pressure. The compound is a prodrug, meaning it is converted into its active form, desglymidodrine, in the body. Desglymidodrine then acts on the alpha-adrenergic receptors to produce its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Phenylephrine: Another vasopressor agent used to treat hypotension.
Ephedrine: A compound with similar vasoconstrictive properties.
Norepinephrine: A naturally occurring neurotransmitter with vasopressor effects.
Uniqueness
Midodrine Hydrochloride is unique in its specific action on alpha-adrenergic receptors and its use as a prodrug. This allows for a more controlled and sustained increase in blood pressure compared to other vasopressor agents .
Properties
Molecular Formula |
C12H19ClN2O4 |
|---|---|
Molecular Weight |
290.74 g/mol |
IUPAC Name |
2-amino-N-[(2R)-2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide;hydrochloride |
InChI |
InChI=1S/C12H18N2O4.ClH/c1-17-8-3-4-11(18-2)9(5-8)10(15)7-14-12(16)6-13;/h3-5,10,15H,6-7,13H2,1-2H3,(H,14,16);1H/t10-;/m0./s1 |
InChI Key |
MGCQZNBCJBRZDT-PPHPATTJSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)[C@H](CNC(=O)CN)O.Cl |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(CNC(=O)CN)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B1514580.png)
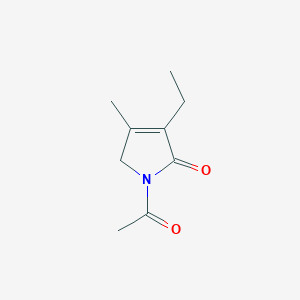
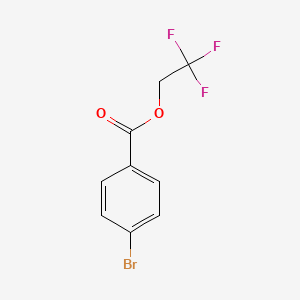
![7-Trifluoromethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B1514591.png)
![7-Trifluoromethoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B1514593.png)
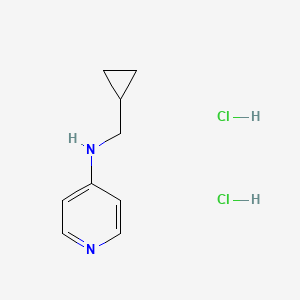
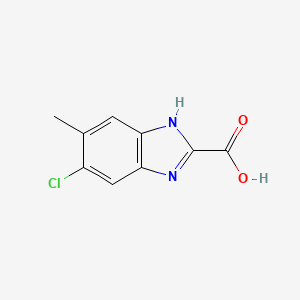
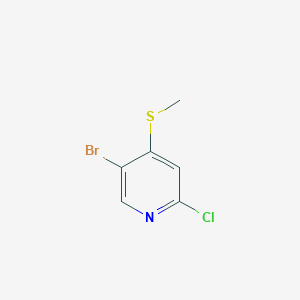
![4-{[(2-Chloroquinazolin-4-yl)methyl]amino}phenol](/img/structure/B1514600.png)
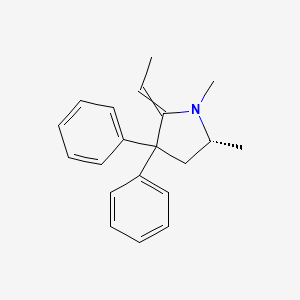
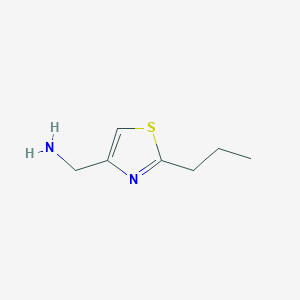
![Ethyl 6-[2-[(4-amino-5-methoxy-5-oxopentanoyl)amino]-3-[(2-methoxy-2-oxoethyl)amino]-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14,19-pentaenoate](/img/structure/B1514608.png)
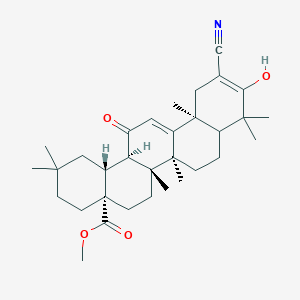
![3,9-Diazaspiro[5.5]undecane-3-carboxylic acid,8-oxo-,2-propen-1-ylester](/img/structure/B1514619.png)
